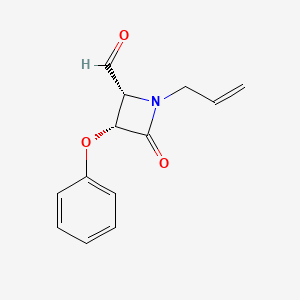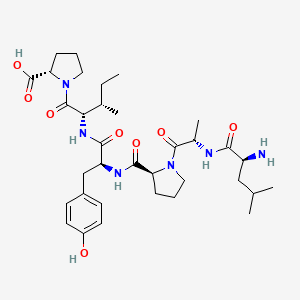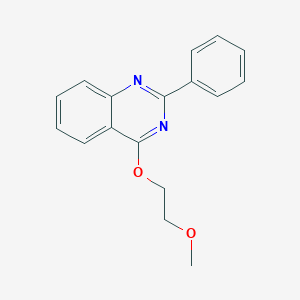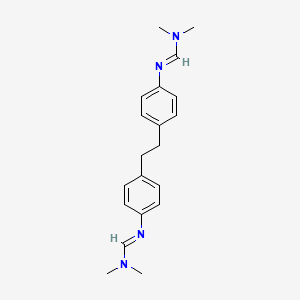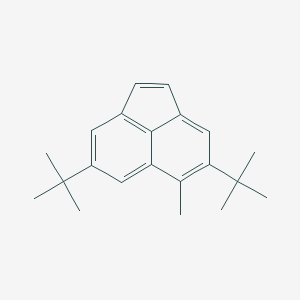
4,7-DI-Tert-butyl-5-methylacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-DI-Tert-butyl-5-methylacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The presence of tert-butyl groups and a methyl group in its structure imparts specific chemical and physical properties that make it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DI-Tert-butyl-5-methylacenaphthylene typically involves multi-step organic reactions. One common method includes the alkylation of acenaphthylene derivatives with tert-butyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure consistent product quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4,7-DI-Tert-butyl-5-methylacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthylene derivatives.
科学研究应用
4,7-DI-Tert-butyl-5-methylacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,7-DI-Tert-butyl-5-methylacenaphthylene involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4,7-DI-Tert-butyl-5-methylacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene core The presence of tert-butyl groups at the 4 and 7 positions and a methyl group at the 5 position imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution
属性
CAS 编号 |
203726-97-0 |
|---|---|
分子式 |
C21H26 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
4,7-ditert-butyl-5-methylacenaphthylene |
InChI |
InChI=1S/C21H26/c1-13-17-12-16(20(2,3)4)10-14-8-9-15(19(14)17)11-18(13)21(5,6)7/h8-12H,1-7H3 |
InChI 键 |
MFQMRJZJXSXTGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=CC3=C2C1=CC(=C3)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
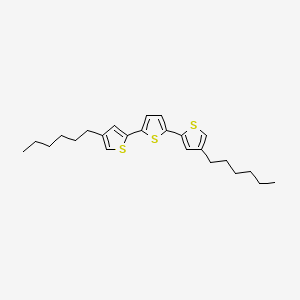
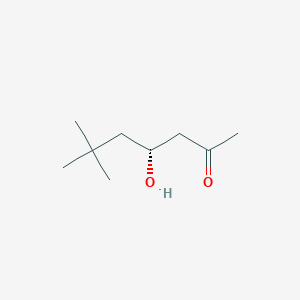
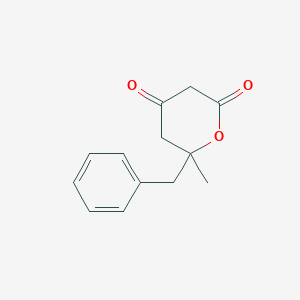
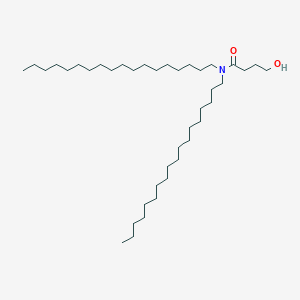
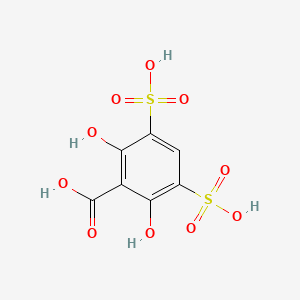

methyl}benzene-1,3-diol](/img/structure/B12575140.png)
